molecular formula C32H26O10 B1254607 Fonsecinone A CAS No. 95152-75-3

Fonsecinone A

Cat. No. B1254607
CAS RN: 95152-75-3
M. Wt: 570.5 g/mol
InChI Key: FFNPXDMNZBCNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fonsecinone A is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite and an antibacterial agent. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.

Scientific Research Applications

NMR Assignments and Isolation

Fonsecinone A, along with aurasperone A, has been identified and isolated from Aspergillus aculeatus, an endophytic fungus. Complete assignments of their 1H and 13C NMR chemical shifts were determined, enhancing the understanding of their structures (Campos et al., 2005).

Antibacterial Applications

Fonsecinone A exhibited potent antibacterial activity against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) were comparable to those of amikacin, a known antibiotic, suggesting its potential as a novel antibacterial agent (He et al., 2016).

Interaction with DNA Polymerase

Fonsecinone A, along with other naphthopyrones, demonstrated inhibitory activity on Taq DNA polymerase. This suggests a potential application in molecular biology, particularly in processes involving DNA replication and amplification (Akiyama et al., 2003).

Antimicrobial Assays and Biosynthesis

Studies on various compounds isolated from Aspergillus fumigatus, including fonsecinone A, revealed their antimicrobial properties. The biosynthesis pathways of these compounds were explored, offering insights into their natural production and potential for pharmaceutical applications (Hua et al., 2020).

Production Optimization

Research focusing on the production of fonsecinone A under different environmental conditions, such as temperature and moisture content, was conducted to optimize its extraction. This is crucial for its potential industrial-scale production and application (Carboué et al., 2020).

Anti-Helicobacter pylori Activity

Fonsecinone A showed remarkable inhibitory effects on the human pathogen Helicobacter pylori, with minimal inhibitory concentrations similar to ampicillin sodium. This highlights its potential as a treatment for infections caused by H. pylori (Liu et al., 2021).

properties

CAS RN

95152-75-3

Product Name

Fonsecinone A

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-9-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)29(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3

InChI Key

FFNPXDMNZBCNMN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC)O

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC)O

synonyms

fonsecinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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